molecular formula C22H21N5O3S B3296902 N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894054-75-2

N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3296902
CAS No.: 894054-75-2
M. Wt: 435.5 g/mol
InChI Key: LUUMLJCQRWQYJN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-10-19(30-3)18(12-14)23-21(28)13-31-22-25-24-20-11-9-17(26-27(20)22)15-5-7-16(29-2)8-6-15/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUMLJCQRWQYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H29N7O2C_{23}H_{29}N_{7}O_{2} and a molecular weight of 435.52 g/mol. Its structure includes a triazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, related triazole derivatives have shown activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
1HCT-1166.2
2T47D27.3

These findings suggest that the triazole moiety contributes to the anticancer efficacy by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Analogous compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus≤0.25
Escherichia coli≤0.25
Candida albicans≤0.25

These results indicate that the compound may have broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission .
  • Cell Cycle Arrest : Triazole derivatives often induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Several studies have explored the biological effects of triazole-based compounds similar to this compound:

  • Study A : Investigated the effects on colon cancer cell lines and reported significant reductions in cell viability at low concentrations.
  • Study B : Focused on the antimicrobial properties against resistant bacterial strains and demonstrated effective inhibition at concentrations lower than traditional antibiotics.

Comparison with Similar Compounds

Key Observations :

  • Substituents like 4-methoxyphenyl and 2-methoxy-5-methylphenyl may improve lipophilicity and membrane permeability compared to halogenated analogues (e.g., CAS 573943-64-3) .

Antiproliferative Activity

Hydroxyacetamide derivatives with triazole-thioether linkages (e.g., FP1-12 series) exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values ranging from 12–45 μM .

Anti-Exudative Activity

5-(Furan-2-yl)-1,2,4-triazole-4H-3-yl sulfanyl acetamides demonstrate significant anti-exudative effects in rodent models, reducing inflammation by 40–60% at 50 mg/kg doses . The target compound’s 4-methoxyphenyl group may enhance anti-inflammatory potency due to increased electron-donating capacity compared to furan substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-{[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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